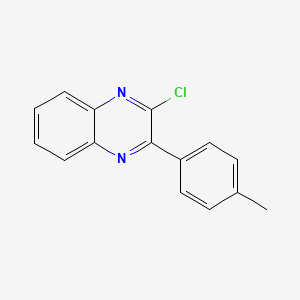

2-Chloro-3-(p-tolyl)quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

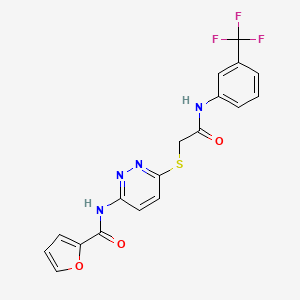

2-Chloro-3-(p-tolyl)quinoxaline is a heterocyclic compound that belongs to the quinoxaline class. It has a molecular formula of C15H11ClN2 .

Molecular Structure Analysis

The molecular structure of this compound consists of a quinoxaline core with a chlorine atom at the 2-position and a p-tolyl group at the 3-position . The average mass is 254.714 Da .Scientific Research Applications

Analytical Reagents

Quinoxaline derivatives, including those similar to 2-Chloro-3-(p-tolyl)quinoxaline, have been explored as analytical reagents. Studies have established their potential for gravimetric determination and analysis of various metal ions, highlighting their utility in analytical chemistry (Dutt, Sanayal, & Nag, 1968).

Chemical Behavior and Synthesis

Research has been conducted on the chemical behavior of quinoxaline derivatives towards nucleophilic reagents. This includes the preparation of specific quinoxaline derivatives by reacting o-phenylenediamine with other compounds, followed by treatments with phosphorus oxychloride, indicating the versatility of these compounds in synthetic chemistry (El‐Deen & Mahmoud, 2000).

Electrophilic Substitution

Studies on pyrrolo[1,2-a]quinoxaline, a related structure, have shown its capability for smooth electrophilic substitution, resulting in various derivatives. This property is significant for the diversification and functionalization of quinoxaline compounds in pharmaceutical and organic synthesis (Cheeseman & Tuck, 1967).

Corrosion Inhibition

Quinoxaline compounds have been investigated as corrosion inhibitors, particularly for copper in acidic media. Quantum chemical calculations and experimental data support their efficiency as inhibitors, offering potential applications in materials science and engineering (Zarrouk et al., 2014).

Ligand Synthesis

Research has been conducted on the synthesis of quinoxaline P,N ligands, indicating the potential use of quinoxaline derivatives in the creation of complex ligands for various applications in chemistry (Adam et al., 2013).

Electrochromic Properties

The electrochromic properties of quinoxaline derivatives have been explored, particularly in the context of conducting polymers. This research points towards applications in materials science, specifically in the development of smart materials and electronic devices (Beyazyildirim et al., 2006).

Antimicrobial Activity

Quinoxaline derivatives have been investigated for their potential antimicrobial activity. Synthesis of various derivatives and subsequent testing has demonstrated the potential use of these compounds in the development of new antimicrobial agents (Singh et al., 2010).

Future Directions

Quinoxaline derivatives, including 2-Chloro-3-(p-tolyl)quinoxaline, have potential for further exploration due to their wide range of biological activities . They have been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .

Mechanism of Action

Target of Action

2-Chloro-3-(p-tolyl)quinoxaline is a derivative of quinoxaline, a class of compounds known for their wide range of physicochemical and biological activities . Quinoxaline derivatives have been utilized in the design and development of numerous bioactive molecules . Specifically, this compound has demonstrated significant effectiveness against various strains of Candida species . Therefore, the primary targets of this compound are likely to be the cellular components of these fungal organisms.

Mode of Action

Given its effectiveness against candida species , it is plausible that it interacts with key proteins or enzymes within these organisms, disrupting their normal function and leading to their death or inhibition of growth

Biochemical Pathways

Considering its antifungal properties , it may interfere with essential metabolic pathways in fungi, such as cell wall synthesis or ergosterol biosynthesis, which are common targets of antifungal drugs

Result of Action

This compound has demonstrated substantial potential in effectively addressing various Candida species . It exhibited heightened efficacy, particularly against Candida krusei isolates . Its performance against other candida species exhibited variability . These results suggest that the compound’s action leads to the inhibition of growth or death of these fungal organisms.

Biochemical Analysis

Cellular Effects

Quinoxaline derivatives have been shown to have diverse therapeutic uses and can influence cell function . They may impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 2-Chloro-3-(p-tolyl)quinoxaline at different dosages in animal models are not well-documented. It has been shown to exhibit significant efficacy in combating the C. albicans cells ATCC 10231 strain in a murine model .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

2-chloro-3-(4-methylphenyl)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2/c1-10-6-8-11(9-7-10)14-15(16)18-13-5-3-2-4-12(13)17-14/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGRIDVYCCOAGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818836 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(Benzyloxy)methyl]-4-(5-bromo-2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2451664.png)

![2-[(2-Chlorophenyl)methyl]pyrrolidine hydrochloride](/img/no-structure.png)

![1-[4-(Aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one hydrochloride](/img/structure/B2451672.png)

![1-[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2451675.png)

![1-[1-(2,5-Dichlorophenyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B2451676.png)

![2-Chloro-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2451679.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B2451680.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole](/img/structure/B2451682.png)

![4-{[(E)-(4-methoxyphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2451685.png)